molecular formula C18H22N4 B2405761 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034308-44-4

3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No. B2405761
M. Wt: 294.402
InChI Key: PCODCMIXCRQQCJ-UHFFFAOYSA-N
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Description

The compound “3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common feature in many pharmaceuticals and other biologically active compounds . The cyclopenta[c]pyridazine ring is a less common feature, but pyridazine rings are found in various drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups in the molecule, the connectivity of the atoms, and the molecular weight .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The benzylpiperazine moiety could potentially undergo reactions at the nitrogen atoms or the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The benzylpiperazine moiety is likely to influence these properties .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antimycobacterial Activity: Certain pyrido[3,4-d]pyridazine derivatives, including compounds structurally related to 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, have demonstrated promising antimycobacterial activity. For instance, compounds like 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one exhibited high effectiveness against mycobacterial strains. However, these compounds did not show significant activity against tested Gram-positive, Gram-negative bacteria, and fungi (Akçay et al., 2018).

Molecular Structure and Design

  • Density Functional Theory Calculations: Research involving pyridazine analogs, including compounds similar to 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, has focused on their molecular structure analysis. Using techniques like X-ray diffraction and density functional theory calculations, studies have explored the structural properties and energy frameworks of these compounds, providing insights into their molecular interactions and stability (Sallam et al., 2021).

Pharmacological Applications

  • Acetylcholinesterase Inhibitors: Derivatives of pyridazine, structurally similar to the compound , have been investigated as potential acetylcholinesterase inhibitors. Structural modifications of these compounds can lead to variations in their inhibitory activity, with some showing significant potency and selectivity (Contreras et al., 2001).

Crystal Structure Analysis

  • Solid State Structure Analysis: The crystal structure analysis of compounds related to 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine reveals important details about their molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds (Shen et al., 2012).

Antimicrobial Activity

  • Broad Spectrum Antimicrobial Activity: Various pyridazine derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown promising antibacterial activity, indicating the potential of 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine derivatives in antimicrobial applications (Peesapati & Venkata, 2002).

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-2-5-15(6-3-1)14-21-9-11-22(12-10-21)18-13-16-7-4-8-17(16)19-20-18/h1-3,5-6,13H,4,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCODCMIXCRQQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

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